4-Adamantyl resorcinol

Description

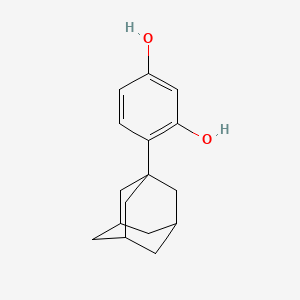

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C16H20O2 |

|---|---|

Molecular Weight |

244.33 g/mol |

IUPAC Name |

4-(1-adamantyl)benzene-1,3-diol |

InChI |

InChI=1S/C16H20O2/c17-13-1-2-14(15(18)6-13)16-7-10-3-11(8-16)5-12(4-10)9-16/h1-2,6,10-12,17-18H,3-5,7-9H2 |

InChI Key |

NAJPJOQCMCYGLX-UHFFFAOYSA-N |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C4=C(C=C(C=C4)O)O |

Origin of Product |

United States |

Ii. Advanced Synthetic Methodologies and Chemical Transformations of 4 Adamantyl Resorcinol

Friedel-Crafts Alkylation Protocols for Regioselective Synthesis

The primary method for synthesizing 4-Adamantyl resorcinol (B1680541) is the Friedel-Crafts alkylation, a classic electrophilic aromatic substitution reaction. libretexts.org This process involves the reaction of an alkylating agent with an aromatic ring in the presence of a catalyst. mt.com The goal is to regioselectively introduce the adamantyl group at the C4 position of the resorcinol ring.

The choice of catalyst and reaction conditions is critical for achieving high yield and regioselectivity. The reaction is typically catalyzed by strong Lewis acids, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃), or by proton acids. mt.com The alkylating agent can be an adamantyl halide, like 1-bromoadamantane (B121549), or an alcohol, such as 1-adamantanol. smolecule.comscispace.com

In the reaction mechanism, the catalyst facilitates the formation of a tertiary adamantyl carbocation. libretexts.org This electrophile is then attacked by the electron-rich resorcinol ring. libretexts.org Resorcinol is highly activated towards electrophilic substitution, but controlling the position of substitution is key. The reaction using 1-bromoadamantane with resorcinol can be carried out by refluxing in benzene (B151609) until the evolution of hydrogen bromide ceases. scispace.com

Alternative conditions have been explored to optimize the synthesis. For instance, the reaction of 2,6-dimethoxyphenol (B48157) (a resorcinol derivative) with (+)-3-pinanol (a source for a different carbocation) was successfully carried out using 70% methanesulfonic acid at 70°C, suggesting that strong proton acids are effective catalysts for such alkylations. nih.gov

| Alkylating Agent | Catalyst System | Solvent/Conditions | Reference |

|---|---|---|---|

| 1-Bromoadamantane | None specified (likely autocatalytic or trace metal) | Benzene, reflux | scispace.com |

| 1-Adamantanol | Acidic Conditions | Not specified | smolecule.com |

| 1,3-Dehydroadamantane | None (catalyst-free) | Not specified | lookchem.com |

| 1-Adamantanol (analogue) | 70% CH₃SO₃H (Methanesulfonic acid) | 70°C, 12 hours | nih.gov |

| Alkyl Halides (General) | AlCl₃ or FeCl₃ (Lewis Acids) | Various organic solvents | mt.com |

A significant challenge in Friedel-Crafts alkylation is the potential for side reactions, which can reduce the yield of the desired product. mt.com Two primary by-products are of concern in the synthesis of 4-Adamantyl resorcinol: isomers and poly-alkylated products.

Isomer Formation : While the C4 position is the target, substitution can also occur at the C2 position, leading to the formation of 2-Adamantyl resorcinol. The electronic and steric effects of the hydroxyl groups on resorcinol direct the incoming electrophile, but a mixture of isomers can still result.

Polyalkylation : Because the introduction of an alkyl group is activating, the product, this compound, is more reactive than the starting resorcinol. mnstate.edu This can lead to a second or even third alkylation, yielding by-products such as 4,6-bis(1-adamantyl) resorcinol. researchgate.net The tendency for overalkylation is a known limitation of Friedel-Crafts alkylation. mt.com

Purity enhancement typically involves standard laboratory techniques. Unreacted starting materials can often be recovered during the purification process. nih.gov Recrystallization from suitable solvents is a common method to isolate the desired this compound from by-products and unreacted reagents. nih.gov

Stereochemistry deals with the three-dimensional arrangement of atoms in molecules. uou.ac.in The adamantane (B196018) molecule is highly symmetrical and achiral. When it forms the 1-adamantyl cation, it remains achiral. The resorcinol molecule is also planar and achiral. The subsequent alkylation reaction to form this compound results in a product that is also achiral, as it possesses a plane of symmetry that includes the C1-C4 axis of the resorcinol ring and bisects the adamantyl cage.

Therefore, the introduction of the adamantyl group onto the resorcinol ring does not create any chiral centers or stereoisomers (enantiomers or diastereomers). ulisboa.pt This simplifies the purification process as no separation of stereoisomers is required. Research on related systems confirms that when an achiral carbocation is generated as an intermediate, the reaction proceeds in a non-stereospecific manner. nih.gov

Derivatization Strategies of the Resorcinol Core

The resorcinol moiety of this compound contains two reactive hydroxyl (-OH) groups and an activated aromatic ring, offering multiple avenues for further chemical modification.

The phenolic hydroxyl groups are prime targets for derivatization, which can alter the compound's physical and chemical properties. scioninstruments.com These reactions typically involve converting the polar -OH groups into less polar ether or ester functionalities. scioninstruments.com Common derivatization strategies include:

Esterification/Acylation : The hydroxyl groups can be readily converted to esters by reacting them with acyl chlorides or acid anhydrides in the presence of a base. scioninstruments.comresearchgate.net This introduces an acyl group onto the oxygen atom.

Etherification : Formation of ethers can be achieved through reactions like the Williamson ether synthesis, which involves deprotonating the phenol (B47542) to form a phenoxide ion, followed by reaction with an alkyl halide.

Silylation : For analytical purposes or as a protecting group strategy, the hydroxyl groups can be converted to silyl (B83357) ethers using silylating reagents like N-trimethylsilylimidazole (TMSI). phenomenex.com This process replaces the acidic hydrogen with a non-polar trimethylsilyl (B98337) (TMS) group, increasing volatility. phenomenex.com

Carbonate Formation : Reaction with chloroformates, such as trifluoroethyl chloroformate (TFECF), can convert the hydroxyl groups into mixed carbonates under anhydrous conditions. nih.gov

| Reaction Type | Reagent Class | Resulting Functional Group | Reference |

|---|---|---|---|

| Acylation | Acyl Chlorides, Acid Anhydrides | Ester (-OC(O)R) | scioninstruments.comresearchgate.net |

| Etherification | Alkyl Halides (with base) | Ether (-OR) | scioninstruments.com |

| Silylation | Silylating Reagents (e.g., TMSI, BSTFA) | Silyl Ether (-OSiR₃) | phenomenex.com |

| Carbonate Formation | Alkyl Chloroformates (e.g., TFECF) | Carbonate Ester (-OC(O)OR) | nih.gov |

| Sulfonation | Sulfonyl Chlorides | Sulfonate Ester (-OSO₂R) | researchgate.net |

The resorcinol ring in this compound is highly activated towards further electrophilic aromatic substitution due to the strong electron-donating effects of the two hydroxyl groups. fscj.edu These groups are powerful ortho- and para-directors. mnstate.edu In the 4-substituted resorcinol, the hydroxyls are at positions 1 and 3. The available positions for substitution are C2, C5, and C6.

The directing effects of the two hydroxyl groups converge to make the C2, C4, and C6 positions the most nucleophilic. Since the C4 position is already occupied by the bulky adamantyl group, subsequent electrophilic attacks are strongly directed to the C2 and C6 positions. The C5 position is meta to both hydroxyl groups and is therefore significantly less reactive.

Common electrophilic substitution reactions include:

Halogenation : Bromination of related adamantyl phenols can lead to the formation of mono- and di-brominated derivatives. smolecule.comscispace.com For this compound, substitution would be expected at the C2 and/or C6 positions.

Nitration : Nitration of resorcinol itself with concentrated nitric and sulfuric acids is known to produce trinitroresorcin (styphnic acid), demonstrating the high reactivity of the ring. wikipedia.org A similar high reactivity would be expected for the 4-adamantyl derivative, likely leading to substitution at the C2 and C6 positions.

Formylation and Carboxylation : Reactions like the Vilsmeier-Haack reaction (formylation) or the Kolbe-Schmidt reaction (carboxylation) are also possible on highly activated phenolic rings. nptel.ac.in

The steric bulk of the adamantyl group at C4 may provide some steric hindrance, potentially influencing the regioselectivity between the C2 and C6 positions, although both are electronically favored.

Ortho-Functionalization Techniques

The selective introduction of functional groups at the positions ortho to the hydroxyl groups on the resorcinol ring is a significant challenge due to the steric hindrance imposed by the adjacent bulky adamantyl group. However, recent advances in catalysis have provided pathways to achieve this.

Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the ortho-functionalization of adamantyl-substituted arenes. nih.govnih.gov Research has shown that contrary to the expectation that steric hindrance would disfavor such reactions, the oxidative addition of a palladium catalyst to a C-Br bond ortho to an adamantyl group can be surprisingly facile. nih.govnih.govresearchgate.net This has been attributed to attractive dispersion forces between the catalyst's ligands and the adamantyl group, which can override the steric repulsion. nih.govnih.gov This methodology allows for the selective arylation and alkylation at the sterically hindered ortho position, even in the presence of other reactive sites on the aromatic ring. nih.govnih.gov

Enzymatic and other catalytic approaches are also being explored for the regioselective functionalization of resorcinols. researchgate.netosti.gov For instance, certain enzymes can catalyze Friedel-Crafts alkylations with high regioselectivity, specifically at the 2-position of the resorcinol ring. researchgate.net While not yet explicitly demonstrated on this compound, these biocatalytic methods represent a promising avenue for achieving clean and selective ortho-functionalization under mild conditions. researchgate.net

Below is a table summarizing key aspects of ortho-functionalization techniques applicable to adamantyl-substituted phenols:

| Technique | Catalyst/Reagent | Key Findings | Potential Application for this compound |

| Palladium-Catalyzed Cross-Coupling | Air-stable Pd(I) dimer | Enables selective arylation and alkylation of C-Br bonds ortho to an adamantyl group. nih.govnih.gov | Direct introduction of aryl and alkyl substituents at the C2 and C6 positions of the resorcinol ring. |

| Enzymatic Friedel-Crafts Alkylation | Cylindrocyclophane biosynthetic enzyme (CylK) | Stereospecific and regioselective alkylation at the 2-position of resorcinol rings. researchgate.net | Precise introduction of alkyl groups at the C2 position. |

| Copper-Magnesium Catalysis | MgO-Cu blend | Promotes ortho-alkylation of hydroxyaromatic compounds with high yield. epo.org | Potential for ortho-alkylation with various alkanols. |

Chemical Modifications of the Adamantane Cage

The adamantane cage, a rigid and stable hydrocarbon structure, can be functionalized at its bridgehead positions (1, 3, 5, and 7). google.com These positions are relatively reactive and can undergo substitution reactions to introduce a variety of functional groups. google.com For instance, adamantane can be derivatized to include additional hydroxyl, amino, or carboxylic acid groups, which can then be used for further chemical transformations. mdpi.comresearchgate.net

The introduction of substituents on the adamantane ring system significantly alters the molecular architecture. For example, the synthesis of 1,2-disubstituted adamantane derivatives introduces chirality into the molecule, which can be crucial for biological applications. mdpi.com The synthesis of such derivatives often involves multi-step sequences, including rearrangements of protoadamantane (B92536) structures. mdpi.comuni-giessen.de These modifications can influence the molecule's solubility, crystal packing, and interactions with biological targets. researchgate.net

The adamantane group can serve as a robust anchor for conjugating this compound to other molecules, including polymers, peptides, and other pharmacophores. google.comgoogle.com This is typically achieved by first functionalizing the adamantane cage and then employing a suitable linker.

A variety of linker chemistries can be utilized, depending on the desired application. For example, amide bond formation is a common strategy for attaching adamantane carboxylic acid derivatives to amino-containing molecules. researchgate.net Ether linkages can also be formed, and more complex, cleavable linkers can be designed to release the adamantyl resorcinol moiety under specific conditions, such as in a lysosomal environment. google.com The choice of linker can influence the stability, solubility, and pharmacokinetic properties of the resulting conjugate. google.com

The following table outlines examples of functional groups that can be introduced onto the adamantane cage and their potential for linker attachment:

| Adamantane Functional Group | Example of Linker Chemistry | Resulting Conjugate Type |

| Carboxylic Acid | Amide bond formation with an amine | Adamantyl-peptide conjugate |

| Amine | Reaction with an activated carboxylic acid | Adamantyl-small molecule conjugate |

| Hydroxyl | Ether or ester linkage formation | Adamantyl-polymer conjugate |

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of this compound and related compounds to minimize environmental impact and improve efficiency. colab.ws

A key green approach involves the use of solid acid catalysts for the initial Friedel-Crafts alkylation of resorcinol with an adamantyl source. researchgate.netresearchgate.net Catalysts like Amberlyst-15, a solid polymeric resin, can be used in place of traditional, more hazardous Lewis or Brønsted acids. researchgate.net These solid catalysts are often recyclable, reducing waste and simplifying product purification. researchgate.net

Solvent-free synthesis is another green methodology that has been successfully applied to the synthesis of related compounds like calix nih.govresorcinarenes. rsc.org This approach involves the direct reaction of the starting materials in the absence of a solvent, often with catalytic amounts of a solid acid. rsc.org Such methods reduce solvent waste, energy consumption, and associated hazards. rsc.org The application of solvent-free conditions to the synthesis of this compound is a promising area for future research.

Furthermore, the use of greener solvents and reaction conditions, such as water or supercritical carbon dioxide, is being explored in organic synthesis and could potentially be adapted for the production and modification of this compound. colab.ws Biocatalytic methods, as mentioned for ortho-functionalization, also align with green chemistry principles due to their high selectivity and operation under mild conditions. researchgate.net

Iii. Molecular and Supramolecular Architectures Incorporating 4 Adamantyl Resorcinol

Synthesis of Polymeric Systems Utilizing 4-Adamantyl Resorcinol (B1680541) Monomers

The rigid and bulky nature of the adamantane (B196018) cage makes 4-adamantyl resorcinol an attractive monomer for the synthesis of high-performance polymers. Its integration into polymer backbones can significantly enhance properties such as thermal stability, solubility, and mechanical strength.

Aromatic polyamides are a class of polymers known for their exceptional thermal and mechanical properties. However, they often suffer from poor solubility, which limits their processability. The introduction of bulky pendent groups, such as the adamantyl moiety from this compound derivatives, is a well-established method to disrupt chain packing, thereby increasing solubility without compromising thermal stability. csic.es

Researchers have synthesized novel aromatic polyamides by employing monomers derived from this compound. For instance, new polyamides have been created through the polycondensation of 4-(1-adamantyl)-1,3-bis(4-aminophenoxy)benzene with various aromatic dicarboxylic acids. csic.es The resulting polymers exhibited high yields and moderate to high inherent viscosities, indicating the formation of high molecular weight chains. csic.es A key feature of these adamantyl-containing polyamides is their enhanced solubility in common organic solvents like N,N-dimethylacetamide (DMAc), cyclohexanone, and tetrahydrofuran (B95107) (THF). csic.esresearchgate.net This improved solubility is attributed to the bulky adamantane groups that hinder intermolecular association forces. csic.es

The incorporation of the adamantyl group also has a profound effect on the thermal properties of the polyamides. These polymers demonstrate high glass transition temperatures (Tg), typically in the range of 240–300 °C, and excellent thermal stability, with 10% weight loss temperatures exceeding 450 °C. csic.es The rigid adamantane structure restricts segmental mobility, leading to an increase in Tg. researchgate.net Films cast from solutions of these polyamides are strong and flexible, with good mechanical properties. csic.es

Similarly, polyamide-imides (PAIs) containing pendent adamantyl groups have been synthesized, starting from this compound. researchgate.net These PAIs also show excellent solubility in a variety of organic solvents and are amorphous in nature. researchgate.net They exhibit high glass transition temperatures (230–254 °C) and good thermal stability. researchgate.net

Table 1: Properties of Polyamides Derived from this compound Monomers

| Polymer Type | Monomers | Inherent Viscosity (dL/g) | Glass Transition Temperature (Tg) (°C) | 10% Weight Loss Temperature (°C) | Tensile Strength (MPa) | Tensile Modulus (GPa) |

|---|---|---|---|---|---|---|

| Aromatic Polyamide csic.es | 4-(1-adamantyl)-1,3-bis(4-aminophenoxy)benzene and various aromatic dicarboxylic acids | 0.43–1.03 | 240–300 | > 450 | 77–92 | 1.5–2.5 |

| Polyamide-imide (PAI) researchgate.net | 4-(1-adamantyl)-1,3-bis(4-trimellitimidophenoxy)benzene and various aromatic diamines | 0.72–0.94 | 230–254 | 467–491 | 67–110 | 2.1–2.6 |

The phenolic hydroxyl groups of this compound make it a suitable precursor for the development of resins and cross-linked networks, such as those based on phthalonitriles and epoxy resins.

Phthalonitrile (B49051) resins are known for their exceptional high-temperature stability, making them valuable in aerospace and military applications. However, their processability is often hampered by poor solubility. To address this, researchers have synthesized mono- and bis-adamantylated resorcinol-based phthalonitrile resins. researchgate.net The introduction of the adamantyl group enhances the solubility of the resin precursors in common organic solvents. researchgate.net Upon curing, these resins form highly cross-linked networks with excellent thermal stability, exhibiting decomposition temperatures around 730 K and high char yields. researchgate.net

In the realm of epoxy resins, adamantane derivatives, including those synthesized from this compound, are used as curing agents or modifiers. google.com The incorporation of the adamantane structure into the epoxy network can significantly improve the material's properties, such as heat resistance, moisture resistance, and dielectric performance. google.com The bulky adamantyl group contributes to a less densely packed network structure, which can be beneficial for certain applications.

Macrocyclic and Cavitand Formations Based on Resorcinol Scaffolds

Resorcinol and its derivatives are fundamental building blocks for the construction of macrocyclic host molecules known as resorcin[n]arenes. The introduction of adamantyl groups onto this scaffold leads to the formation of cavitands with deep, hydrophobic cavities, suitable for encapsulating guest molecules.

Resorcin[n]arenes are macrocycles formed by the acid-catalyzed condensation of resorcinol with an aldehyde. When this compound is used in this reaction, or when an adamantyl group is attached to a pre-formed resorcinarene (B1253557), the resulting macrocycle possesses adamantyl groups on its upper rim. These bulky groups influence the conformation of the resorcinarene, often favoring a rigid, bowl-shaped structure. This pre-organization is crucial for their function as molecular containers.

The synthesis of such adamantyl-derivatized resorcinarenes typically involves the condensation of this compound with various aldehydes. The size and nature of the aldehyde can be varied to control the size of the resulting macrocycle (commonly n=4, i.e., resorcin scispace.comarene). The adamantyl groups not only define the shape of the cavity but also enhance the solubility of these macrocycles in organic solvents.

The deep, hydrophobic cavity created by the adamantyl-functionalized resorcinarene scaffold makes these molecules excellent hosts for a variety of guest molecules. The adamantyl groups form a rigid and well-defined portal to the cavity, allowing for size and shape-selective binding of guests.

These host-guest systems are studied for their ability to encapsulate small organic molecules, ions, and even gases. The binding is driven by non-covalent interactions, such as van der Waals forces, hydrophobic effects, and sometimes hydrogen bonding with the hydroxyl groups of the resorcinarene core. The encapsulation of a guest molecule within the adamantyl-resorcinarene cavitand can lead to changes in the physical and chemical properties of the guest, such as its reactivity or spectroscopic signature. These properties make them useful in areas like sensing, catalysis, and drug delivery.

Rational Design of Extended Molecular Frameworks

The principles of molecular recognition and self-assembly that govern the formation of resorcinarene-based host-guest systems can be extended to the design of more complex, ordered structures. The defined geometry and directional hydrogen-bonding capabilities of this compound and its derivatives make them valuable tectons (building blocks) for the construction of extended molecular frameworks.

By strategically placing functional groups on the this compound unit, it is possible to direct its assembly into larger, predictable architectures. For example, by introducing coordinating groups, these molecules can be used as ligands for the construction of metal-organic frameworks (MOFs). In such structures, the adamantyl group can act as a bulky spacer, influencing the porosity and dimensionality of the resulting framework.

Similarly, by equipping the this compound core with reactive sites capable of forming covalent bonds, it can be incorporated into covalent organic frameworks (COFs). The rigidity and defined shape of the adamantyl-resorcinol building block can help to ensure the formation of a crystalline, porous network. The inherent properties of the adamantyl group, such as its hydrophobicity, would be imparted to the internal surface of the pores, potentially leading to materials with unique sorption and separation properties.

Iv. Mechanistic Investigations at the Molecular and Enzymatic Level in Vitro Studies

Enzyme Inhibition Kinetics and Mechanistic Pathways

The unique structure of 4-adamantylresorcinol, which combines a hydrophilic resorcinol (B1680541) head with a bulky, lipophilic adamantane (B196018) tail, dictates its interaction with various enzymes. The resorcinol moiety is known to interact with metallic cofactors in enzyme active sites, while the adamantyl group can form significant hydrophobic and van der Waals interactions.

While direct kinetic studies on 4-adamantylresorcinol are not extensively documented, the inhibitory mechanisms of structurally related 4-alkylresorcinols on tyrosinase, a key copper-containing enzyme in melanin (B1238610) synthesis, are well-established and provide a strong basis for understanding its action. nih.gov The resorcinol (meta-dihydroxybenzene) moiety is critical for this activity, as it is resistant to oxidation by tyrosinase, unlike monophenols or catechols, allowing it to act as a true inhibitor rather than an alternative substrate. nih.gov

Research on compounds like 4-n-butylresorcinol indicates a mechanism of direct, reversible inhibition. semanticscholar.org Kinetic analyses of other 4-alkylresorcinols have classified them as competitive inhibitors, suggesting they bind to the enzyme's active site and compete with natural substrates like L-tyrosine. nih.gov The resorcinol hydroxyl groups are thought to chelate the copper ions within the tyrosinase active site, a primary mode of inhibition for many phenolic compounds. mdpi.com

Furthermore, some studies on resorcinol derivatives suggest they can act as "suicide substrates" or mechanism-based inactivators. This process involves the enzyme oxidizing the resorcinol, which leads to the formation of a reactive intermediate that irreversibly binds to and inactivates the enzyme. researchgate.net The nature of the substituent at the 4-position, such as the adamantyl group, significantly influences the inhibitor's affinity for the active site, with bulkier, more hydrophobic groups generally enhancing potency. researchgate.net Molecular docking studies on similar 4-acylresorcinols have shown that the alkyl chain fits into a hydrophobic pocket near the binuclear copper active site, stabilizing the enzyme-inhibitor complex. semanticscholar.orgresearchgate.net

| Compound | Inhibition Type | Inhibitory Value (IC₅₀ or Kᵢ) | Reference Compound | Source |

|---|---|---|---|---|

| 4-n-Butylresorcinol | Competitive | IC₅₀: 21 μM | Kojic Acid | semanticscholar.org |

| 4-Hexylresorcinol | Acts as substrate/inhibitor | Kₘ: 60.31 μM | N/A (Substrate Kinetics) | nih.gov |

| 2,4,2′,4′-Tetrahydroxychalcone (contains resorcinol moiety) | Competitive | Kᵢ: 3.1 μM | L-tyrosine (substrate) | nih.gov |

There is currently no direct experimental evidence detailing the modulation of acetylcholinesterase (AChE) or butyrylcholinesterase (BChE) by 4-adamantylresorcinol specifically. However, a significant body of research exists on other adamantane-containing derivatives as potent cholinesterase inhibitors, suggesting a potential role for the adamantyl moiety in this activity. bg.ac.rsnih.govnih.gov

Adamantane's rigid, bulky, and lipophilic structure allows it to effectively interact with the active sites of cholinesterases. Molecular docking studies on various adamantyl-based inhibitors have shown they can bind within the enzyme's active site gorge. nih.govtandfonline.com Specifically, these derivatives can interact with the peripheral anionic site (PAS) of the enzyme, a region distinct from the catalytic active site (CAS). nih.gov Dual-binding inhibitors, which interact with both the PAS and CAS, are of particular interest in the design of anti-Alzheimer's disease agents. bg.ac.rs The length and nature of the linker between the adamantane cage and another pharmacophore are crucial in determining the potency and selectivity for AChE versus BChE. bg.ac.rs For example, studies on 4-aminoquinoline-based adamantanes showed that an n-octylene spacer significantly increased inhibitory potency against AChE. bg.ac.rs

Given that the adamantane cage is a known pharmacophore for cholinesterase inhibition, it is plausible that 4-adamantylresorcinol could exhibit inhibitory activity, though this remains to be experimentally verified.

| Compound Class | Target Enzyme | Inhibitory Value Range (IC₅₀ or Kᵢ) | Note | Source |

|---|---|---|---|---|

| 4-Aminoquinoline-adamantanes | AChE | Kᵢ: 0.075 - 25 µM | Potent inhibitors | bg.ac.rs |

| 4-Aminoquinoline-adamantanes | BChE | Kᵢ: 0.075 - 25 µM | Potent inhibitors | bg.ac.rs |

| Adamantyl-based esters | AChE | IC₅₀: 77.15 µM (most potent derivative) | Activity depends on phenyl ring substitution | nih.govnih.gov |

| Adamantyl-based esters | BChE | IC₅₀: 223.30 µM (most potent derivative) | Generally less potent than against AChE | nih.govnih.gov |

The binding of 4-adamantylresorcinol to an enzyme active site is a multifaceted process driven by the distinct properties of its two core components.

Resorcinol Moiety: The two hydroxyl groups on the aromatic ring are capable of forming hydrogen bonds with polar amino acid residues (e.g., histidine, serine) in an enzyme's binding pocket. As seen in tyrosinase, this moiety can also engage in coordination chemistry, chelating metal cofactors like copper, which is a potent mechanism of inhibition.

Adamantane Moiety: This group is highly lipophilic and sterically demanding. It contributes to binding primarily through hydrophobic and van der Waals interactions. In a protein active site, it will preferentially occupy nonpolar pockets, displacing water molecules and leading to a favorable entropic contribution to the binding energy. Its rigid, cage-like structure provides a well-defined shape for complementarity with hydrophobic sub-pockets within an enzyme, as seen in cholinesterase inhibitors. nih.govtandfonline.com

The combination of these features allows 4-adamantylresorcinol to act as a bivalent ligand, anchoring itself through both polar and nonpolar interactions, which can lead to high-affinity binding.

Molecular Interaction and Binding Studies

Beyond enzymatic inhibition, the adamantyl and resorcinol motifs are known to participate in specific molecular recognition events with receptors and synthetic host molecules.

Direct studies on the binding of 4-adamantylresorcinol to cannabinoid receptors (CB1 and CB2) have not been reported. However, the adamantyl group is a well-recognized substituent in the design of potent and selective cannabinoid receptor ligands. nih.gov Structure-activity relationship (SAR) studies have shown that replacing the classic C3-alkyl chain of tetrahydrocannabinol (THC) with an adamantyl group can produce ligands with robust affinity for the CB1 receptor. nih.gov

In other chemical scaffolds, such as 4-oxoquinolines and adamantane indazole-3-carboxamides, the incorporation of an adamantyl ring has been shown to confer high affinity and selectivity for the CB2 receptor. nih.govresearchgate.net The bulky, defined shape of the adamantane group is well-tolerated by the binding pockets of both CB1 and CB2 receptors. The specific orientation of this group relative to the rest of the molecule can be a key determinant of receptor subtype selectivity. nih.gov While the resorcinol core of 4-adamantylresorcinol differs significantly from traditional cannabinoid scaffolds, the known affinity of the adamantyl moiety for cannabinoid receptors suggests this is a potential, though unconfirmed, area of activity.

| Compound Class | Target Receptor | Finding | Source |

|---|---|---|---|

| Adamantyl-Δ⁸-THC Analogues (e.g., AM411) | CB1 | Exhibits robust affinity and selectivity for CB1. | nih.gov |

| 4-Oxoquinoline Derivatives | CB2 | An adamantyl ring on the 3-carboxamide group confers the highest affinity and selectivity for CB2. | nih.gov |

| Adamantane Indazole-3-Carboxamides | CB1 | The adamantane ring is a key feature for affinity. | researchgate.net |

The field of supramolecular chemistry provides significant insight into the non-covalent interactions of 4-adamantylresorcinol. The adamantane cage is a classic "guest" molecule due to its ideal size, shape, and hydrophobicity for inclusion within the cavities of macrocyclic "host" molecules. nih.govresearchgate.net

Cyclodextrins (CDs): These natural, torus-shaped oligosaccharides possess a hydrophobic inner cavity and a hydrophilic exterior. The adamantyl group fits snugly within the cavity of β-cyclodextrin, driven by the hydrophobic effect and van der Waals forces. This interaction is highly favorable, with reported association constants (Kₐ) in the range of 10⁴ M⁻¹, indicating a strong and stable complex formation in aqueous solutions. researchgate.netmdpi.com The resorcinol head would likely remain at the wider rim of the cyclodextrin, interacting with the solvent or the hydroxyl groups of the host.

Cucurbit[n]urils (CB[n]): These pumpkin-shaped macrocycles have a hydrophobic cavity and two polar, carbonyl-laced portals. Cucurbit nih.govuril (CB nih.gov) is known to have a particularly high affinity for adamantane derivatives, forming very stable host-guest complexes. mdpi.comuniv-amu.fr The binding is driven by hydrophobic interactions and ion-dipole interactions between the adamantane guest and the carbonyl portals of the CB nih.gov host.

These host-guest interactions are based on precise molecular recognition, where the size and shape complementarity between the adamantyl group and the host cavity is the primary determinant of binding strength and stability. nih.govnih.gov

Antioxidant Mechanisms and Related Quantitative Structure-Activity Relationships (QSAR)

The antioxidant capabilities of phenolic compounds, including 4-Adamantyl resorcinol, are intrinsically linked to their molecular structure. Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in elucidating these connections, providing predictive models for antioxidant efficacy based on physicochemical properties. For phenolic antioxidants, key descriptors in QSAR models often include the energy of the highest occupied molecular orbital (EHOMO), bond dissociation enthalpy (BDE) of the phenolic hydroxyl group, ionization potential (IP), and lipophilicity (log P) nih.gov. The presence of electron-donating groups on the aromatic ring generally enhances antioxidant activity, a principle that is central to understanding the function of this compound.

The bulky and lipophilic adamantyl group at the 4-position of the resorcinol ring is a key structural feature. Its electron-donating inductive effect is expected to increase the electron density on the aromatic ring, thereby facilitating the donation of a hydrogen atom or an electron to neutralize free radicals. This structural modification is a strategic approach to modulate the antioxidant potential of the parent resorcinol molecule.

The primary mechanism by which phenolic antioxidants like this compound neutralize free radicals is through hydrogen atom transfer (HAT) or single electron transfer followed by proton transfer (SET-PT). In the HAT mechanism, the phenolic hydroxyl group donates a hydrogen atom to a radical, thereby quenching it. The resulting phenoxyl radical is stabilized by resonance.

In vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the superoxide dismutase (SOD) mimetic activity assay are commonly employed to evaluate the radical scavenging potential of compounds. While specific experimental data for this compound is not extensively available in the reviewed literature, studies on structurally related adamantylphenols provide valuable insights into its probable activity.

Research on adamantyl-substituted phenols has demonstrated their significant antioxidant properties. For instance, a study on various adamantylphenols using cumene oxidation as a model reaction revealed that their inhibition rate constants (k7) are comparable to those of well-known sterically hindered phenolic antioxidants researchgate.net. The study highlighted that the position and nature of the adamantyl and other substituents on the phenol (B47542) ring significantly influence the antioxidant activity. For example, 2,4-di-(adamantyl-1)-6-methylphenol exhibited a maximal inhibition rate constant, while 2,4,6-triadamantylphenol showed a minimal rate constant, suggesting that steric hindrance around the hydroxyl group plays a crucial role researchgate.net.

The table below summarizes the antioxidant activity of some adamantylphenols, which can serve as a predictive reference for the activity of this compound.

| Compound | Inhibition Rate Constant (k7) (x 104 L mol-1 s-1) |

| 4-(Adamantyl-1)phenol | Data not explicitly provided in the snippet, but its activity was measured |

| 2,4-Di-(adamantyl-1)phenol | Data not explicitly provided in the snippet, but its activity was measured |

| 2,4,6-Tri(adamantyl-1)phenol | 0.14 |

| 2,4-Di-(adamantyl-1)-6-methylphenol | 3.3 |

| 3,5-Di(adamantyl-1)pyrocatechol | Data not explicitly provided in the snippet, but its activity was measured |

| bis[2-hydroxy-3-(adamantyl-1)-5-methylphenyl]methane | Data not explicitly provided in the snippet, but its activity was measured |

This table is based on data for adamantylphenols and is intended to provide a comparative context for the potential activity of this compound.

The presence of two hydroxyl groups in the resorcinol moiety of this compound, in a meta-position to each other, is another critical factor. This arrangement influences the BDE of the O-H bonds and the stability of the resulting radical, which are key determinants of the radical scavenging efficiency.

The redox potential of an antioxidant is a measure of its ability to donate electrons. A lower redox potential indicates a greater propensity to be oxidized, and thus a stronger capacity as a reducing agent or antioxidant. The electron-donating nature of the adamantyl substituent is expected to lower the oxidation potential of the resorcinol ring, thereby enhancing its ability to participate in single electron transfer (SET) processes to neutralize free radicals.

Computational studies on alkylresorcinols have shown that they can act as potent scavengers of hydroperoxyl radicals in aqueous environments, primarily through the SET mechanism rsc.org. This suggests that this compound would also be an effective antioxidant in biological systems via electron transfer. The lipophilic character of the adamantyl group may also facilitate its interaction with lipid-based radicals within cell membranes, thereby protecting against lipid peroxidation nih.gov.

V. Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in understanding the intrinsic properties of 4-Adamantyl resorcinol (B1680541), dictated by its electronic framework.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and reactivity of molecules. For 4-Adamantyl resorcinol, DFT calculations can elucidate the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and various reactivity descriptors.

The electronic properties of this compound are a blend of the characteristics of the resorcinol ring and the adamantyl cage. The resorcinol moiety, with its two hydroxyl groups, is an electron-rich aromatic system. These hydroxyl groups donate electron density to the benzene (B151609) ring, activating it towards electrophilic substitution, primarily at the positions ortho and para to the hydroxyl groups. The adamantyl group, a bulky and lipophilic saturated hydrocarbon, acts as a weak electron-donating group through inductive effects.

DFT calculations on similar phenolic compounds have shown that the introduction of substituents can significantly alter the electronic properties and reactivity. For instance, in substituted phenols, electron-donating groups increase the HOMO energy, making the molecule more susceptible to oxidation and electrophilic attack, while electron-withdrawing groups lower the HOMO energy and increase the molecule's stability. rjpn.org In the case of this compound, the adamantyl group is expected to slightly increase the electron density of the resorcinol ring compared to unsubstituted resorcinol.

Global reactivity descriptors, which can be derived from DFT calculations, provide a quantitative measure of a molecule's reactivity. These descriptors are summarized in the table below for a hypothetical analysis of this compound.

| Descriptor | Definition | Predicted Trend for this compound |

|---|---|---|

| Ionization Potential (IP) | The minimum energy required to remove an electron. | Lower than resorcinol due to the electron-donating adamantyl group. |

| Electron Affinity (EA) | The energy released when an electron is added. | Slightly lower than resorcinol. |

| Chemical Hardness (η) | A measure of resistance to change in electron distribution. | Slightly lower than resorcinol, indicating higher reactivity. |

| Chemical Softness (S) | The reciprocal of chemical hardness. | Slightly higher than resorcinol. |

| Electronegativity (χ) | The power of an atom to attract electrons to itself. | Slightly lower than resorcinol. |

| Electrophilicity Index (ω) | A measure of the electrophilic power of a molecule. | Slightly lower than resorcinol. |

The electrostatic potential surface (EPS) map, another output of DFT calculations, would likely show negative potential (red regions) localized around the oxygen atoms of the hydroxyl groups and the π-system of the aromatic ring, indicating these are the most probable sites for electrophilic attack. The adamantyl cage would exhibit a more neutral potential.

Ab initio methods are quantum chemistry calculations based on first principles, without the inclusion of experimental data. These methods are particularly useful for elucidating reaction mechanisms by calculating the energies of reactants, transition states, and products.

For this compound, ab initio calculations could be employed to study various reactions, such as its synthesis via Friedel-Crafts alkylation of resorcinol with an adamantylating agent. The calculations could map out the potential energy surface of the reaction, identifying the transition state structure and the activation energy. This would provide insights into the regioselectivity of the reaction, explaining why the adamantyl group attaches at the 4-position of the resorcinol ring. The bulky nature of the adamantyl group likely directs the substitution to the less sterically hindered position.

Furthermore, ab initio studies can be used to investigate the antioxidant mechanism of this compound. By calculating the bond dissociation energies of the O-H bonds, one can predict the ease of hydrogen atom donation to scavenge free radicals. The calculations could also model the subsequent reactions of the resulting phenoxyl radical, determining its stability and potential reaction pathways. Studies on other aromatic thiols have demonstrated the utility of ab initio methods in evaluating the thermodynamics of their reactions with various radical species. nih.gov

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations provide insights into the dynamic behavior and conformational landscape of this compound and its influence on the properties of materials.

Conformational analysis of this compound involves identifying the stable arrangements of its atoms in three-dimensional space and determining their relative energies. The primary sources of conformational flexibility in this molecule are the rotation of the hydroxyl groups of the resorcinol ring and the rotation of the adamantyl group relative to the aromatic ring.

The resorcinol molecule itself can exist in different conformations due to the orientation of its two hydroxyl groups. researchgate.net The introduction of the bulky adamantyl group at the 4-position will influence the preferred orientation of these hydroxyl groups due to steric interactions. Molecular mechanics or quantum chemical calculations can be used to perform a systematic search of the conformational space to identify the low-energy conformers. It is expected that the most stable conformer will have an orientation of the adamantyl group and hydroxyl groups that minimizes steric hindrance.

The stability of these conformers can be predicted by calculating their relative energies. The global minimum energy conformer represents the most stable and, therefore, the most populated conformation at equilibrium. Understanding the conformational preferences is crucial as the three-dimensional shape of the molecule dictates how it interacts with other molecules, including biological targets.

When incorporated into a polymer matrix, this compound can significantly influence the material's properties due to its bulky and rigid structure. Molecular dynamics (MD) simulations are a powerful tool to study the molecular mobility and free volume in such materials.

The adamantane (B196018) cage is known to increase the glass transition temperature (Tg) of polymers by restricting the segmental motion of the polymer chains. rsc.org MD simulations can model the movement of the polymer chains and the this compound molecules within the matrix, providing insights into how the bulky adamantyl group hinders chain mobility.

Free volume theory relates the mobility of polymer chains to the amount of empty space, or free volume, within the material. youtube.comyoutube.comyoutube.com The incorporation of the irregularly shaped and rigid adamantyl group can disrupt the efficient packing of polymer chains, thereby increasing the fractional free volume. rsc.org This, in turn, can affect properties like gas permeability and mechanical strength. MD simulations can be used to calculate the free volume distribution within a polymer containing this compound and correlate it with the observed macroscopic properties. Studies on adamantane-containing polyimides have shown that the adamantane moiety can lead to polymers with high thermal stability and good solubility. acs.org

Ligand-Target Docking and Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein. This method is widely used in drug discovery to understand the binding mode of a molecule and to predict its binding affinity.

Given the structural similarity of the resorcinol moiety to the substrate of tyrosinase, an enzyme involved in melanin (B1238610) production, this compound has been investigated as a potential tyrosinase inhibitor. nih.gov Molecular docking studies can be performed to predict how this compound binds to the active site of tyrosinase. These studies can reveal the key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex.

Docking studies of other resorcinol derivatives with tyrosinase have shown that the hydroxyl groups of the resorcinol ring often form hydrogen bonds with amino acid residues in the active site, while the substituent at the 4-position engages in hydrophobic interactions. researchgate.netmdpi.com The bulky and highly lipophilic adamantyl group of this compound is expected to form extensive hydrophobic interactions within the active site pocket of tyrosinase, which could contribute significantly to its binding affinity. The adamantane moiety is often referred to as a "lipophilic bullet" in medicinal chemistry for its ability to enhance binding to hydrophobic pockets in biological targets. nih.govresearchgate.net

The results of a hypothetical docking study of this compound with tyrosinase are summarized in the table below.

| Interaction Type | Interacting Groups on this compound | Potential Interacting Residues in Tyrosinase Active Site |

|---|---|---|

| Hydrogen Bonding | Hydroxyl groups of the resorcinol moiety | Histidine, Asparagine, Glutamate |

| Hydrophobic Interactions | Adamantyl cage and resorcinol ring | Valine, Phenylalanine, Isoleucine, Leucine |

| π-π Stacking | Resorcinol ring | Phenylalanine, Histidine |

By analyzing the interaction profile, researchers can rationalize the structure-activity relationships of a series of compounds and design new molecules with improved potency and selectivity.

Prediction of Binding Modes and Interaction Energies

Molecular docking simulations have been instrumental in elucidating the binding modes of 4-substituted resorcinol derivatives, including those structurally similar to 4-adamantylresorcinol, within the active site of tyrosinase. These studies consistently show that the resorcinol moiety is a critical anchor, positioning the adamantyl group to establish further interactions within the enzyme's binding pocket.

The binding energy, a calculated value representing the strength of the interaction between a ligand and its target, is a key output of these simulations. For 4-substituted resorcinol derivatives, these energies are often compared to that of a standard inhibitor, such as kojic acid. For example, in a study of 4-monoacyl resorcinols, a derivative with a seven-carbon chain (4-heptanoyl resorcinol) exhibited a lower binding energy (-7.3 kcal/mol) than kojic acid (-6.9 kcal/mol), indicating a stronger predicted interaction. researchgate.net While specific binding energy values for 4-adamantylresorcinol are not widely published, the favorable hydrophobic interactions of the adamantyl group suggest a similarly strong, if not stronger, binding affinity.

Table 1: Predicted Binding Energies of Selected Tyrosinase Inhibitors

| Compound | Predicted Binding Energy (kcal/mol) |

|---|---|

| 4-Heptanoyl Resorcinol | -7.3 researchgate.net |

| Kojic Acid | -6.9 researchgate.net |

Active Site Characterization and Ligand Efficiency

The active site of tyrosinase is characterized by a binuclear copper center, which is essential for its catalytic activity. Computational studies reveal that effective inhibitors, such as 4-substituted resorcinols, can interact with residues near this copper center, thereby blocking substrate access and inhibiting enzyme function. The 4-substituted resorcinol motif is considered a well-fitting structure for this active site. mdpi.com

Ligand efficiency (LE) is a metric used in drug discovery to assess the binding energy of a compound in proportion to its size (number of non-hydrogen atoms). It is a measure of how efficiently a molecule binds to its target and is a useful parameter for optimizing lead compounds. wikipedia.org The formula for ligand efficiency is:

LE = - (ΔG) / N

where ΔG is the Gibbs free energy of binding (related to the binding affinity) and N is the number of non-hydrogen atoms. wikipedia.org

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR models are mathematical relationships that correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. These models are valuable tools in computational chemistry for predicting the activity of new compounds and for identifying the key molecular features that influence their potency.

Derivation of Predictive Models for Biological Activity

For tyrosinase inhibitors, QSAR models have been developed to predict the inhibitory activity of new compounds based on a set of calculated molecular descriptors. nih.gov These models are typically built using a series of compounds with known activities and are validated to ensure their predictive power. While a specific QSAR model for 4-adamantylresorcinol has not been detailed, studies on other series of tyrosinase inhibitors, such as 4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl derivatives, have successfully employed techniques like multiple linear regression, multiple nonlinear regression, and artificial neural networks to develop predictive models. nih.gov Such models can guide the synthesis of novel resorcinol derivatives with potentially enhanced tyrosinase inhibitory activity.

Identification of Key Molecular Descriptors

The development of robust QSAR models relies on the identification of relevant molecular descriptors that capture the structural features responsible for biological activity. nih.gov For tyrosinase inhibitors, key descriptors often fall into several categories:

Constitutional descriptors: These relate to the molecular composition, such as molecular weight and the number of specific atom types.

Topological descriptors: These describe the connectivity of atoms within the molecule.

Physicochemical descriptors: These include properties like the partition coefficient (logP), which is a measure of lipophilicity, and polar surface area (PSA). The lipophilicity of the 4-substituent on the resorcinol ring is a critical factor influencing tyrosinase inhibition.

Quantum-chemical descriptors: These are derived from quantum mechanical calculations and can include parameters related to the electronic structure of the molecule, such as the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

For 4-adamantylresorcinol, the hydrophobicity and size of the adamantyl group would be captured by descriptors like logP and molecular volume, which are expected to be significant contributors to its tyrosinase inhibitory activity in a QSAR model.

Theoretical Assessment of Reaction Pathways and Transition States

Theoretical chemistry can also be employed to investigate the mechanisms of chemical reactions, including the synthesis of 4-adamantylresorcinol. By calculating the energies of reactants, products, intermediates, and transition states, it is possible to map out the most likely reaction pathways.

While specific theoretical studies on the reaction pathways for the synthesis of 4-adamantylresorcinol are not extensively documented, computational methods can be applied to explore potential synthetic routes. For instance, the Friedel-Crafts alkylation of resorcinol with an adamantyl halide or alcohol is a plausible synthetic route. Theoretical calculations could be used to model the transition states of this reaction, providing insights into the reaction mechanism and helping to optimize reaction conditions. These calculations can help in understanding the regioselectivity of the reaction and the relative energies of different possible transition states, thus guiding the experimental synthesis.

Vi. Research Applications in Materials Science

Development of High-Performance Polymeric Materials

The introduction of 4-adamantyl resorcinol (B1680541) or its derivatives into polymer backbones is a key strategy for producing high-performance materials. The bulky adamantyl group provides a significant increase in both the glass-transition temperature (Tg) and the solubility of aromatic polymers. csic.es This allows for the creation of materials that are both thermally robust and more easily processable compared to their non-adamantylated counterparts. csic.esscispace.com These polymers, such as polyamides and poly(aryl ether ketone)s, are often amorphous and can be cast into strong, flexible films from solutions in various organic solvents. csic.esscispace.com

A primary application of 4-adamantyl resorcinol in polymer chemistry is the enhancement of thermal stability. The rigid, three-dimensional structure of the adamantane (B196018) group physically restricts the movement and rotation of polymer chains. researchgate.netresearchgate.net This imparted rigidity leads to a significant elevation of the glass transition temperature (Tg) and improved thermal decomposition temperatures. scispace.comresearchgate.net

Research has demonstrated these effects in various resin systems:

Phthalonitrile (B49051) (PN) Resins: Novel phthalonitrile resins synthesized from mono- and bis-adamantylated resorcinols exhibit exceptional thermal stability. researchgate.net When cured, these thermosets show thermal stability at approximately 723 K (450 °C) for 5% mass loss, with no glass transition temperature observed up to 673 K (400 °C). researchgate.net

Aromatic Polyamides: Polyamides synthesized using a diamine derived from this compound display high glass-transition temperatures, ranging from 240–300 °C. csic.es Thermogravimetric analysis (TGA) reveals that these polymers are stable up to high temperatures, with 10% weight-loss temperatures recorded at over 450 °C in a nitrogen atmosphere. csic.es

Poly(aryl ether ketone)s (PAEKs): The incorporation of 4-(1-adamantyl)-1,3-benzene diol into PAEK copolymers dramatically increases their Tg values. scispace.com The thermal stability is excellent, making them suitable for high-temperature applications. scispace.com

Epoxy Resins: Adamantane-containing epoxy resins, when cured, show a higher glass-transition temperature (223°C) compared to conventional bisphenol A-based systems. researchgate.net This improvement is attributed to the immobile epoxy structure created by the adamantane's chair-form cyclohexane (B81311) rings limiting polymer chain movement. researchgate.net

Table 1: Thermal Properties of Polymers Incorporating this compound Derivatives

| Polymer Type | Glass Transition Temperature (Tg) | 5% or 10% Weight Loss Temperature (Td) | Source(s) |

| Aromatic Polyamides | 240–300 °C | >450 °C (10% loss) | csic.es |

| Phthalonitrile (PN) Resin | No Tg detected up to 400 °C | ~450 °C (5% loss) | researchgate.net |

| Poly(aryl ether ketone)s | Increased with adamantyl content | Excellent thermal stability noted | scispace.com |

| Adamantane-based Epoxy Resin | 223 °C | High char yield noted | researchgate.net |

The unique structural characteristics of the adamantane group also impart favorable dielectric properties to polymers. Adamantane is a non-polar, bulky aliphatic structure that can increase the free volume within a polymer matrix. rsc.org This "dilution" of the polymer's molar polarizability results in materials with a lower dielectric constant (Dk or εr) and low dielectric loss (Df), which are critical properties for microelectronics, such as in integrated circuit (IC) packaging. rsc.orgrsc.org

Low-k Polymers: Fluoro-containing polymers with adamantane units have been shown to exhibit a low dielectric constant of 2.26 and a low dielectric loss of 1.14 × 10⁻³ over a frequency range of 1 to 10 MHz. rsc.org Similarly, adamantyl-based benzocyclobutene (BCB) polymers show low dielectric constants around 2.50 and dielectric loss values below 0.001. rsc.org The larger pore sizes created by the adamantane units are a direct cause of the lower dielectric constant. rsc.org

Aging Resistance: Physical aging in glassy polymers, a process that can lead to embrittlement and reduced permeability over time, is a significant challenge for materials used in applications like gas separation membranes. The incorporation of bulky, rigid groups like adamantane creates polymers of intrinsic microporosity (PIMs). mdpi.com This architecture can help to create a more stable polymer network, mitigating the effects of aging. While direct studies on this compound's effect on aging are specific, the principle of using adamantane to improve aging resistance in high-performance polymers is established. mdpi.com

Table 2: Dielectric Properties of Adamantane-Containing Polymers

| Polymer System | Dielectric Constant (Dk) | Dielectric Loss (Df) | Frequency | Source(s) |

| Fluoro-polymer with Adamantane | 2.26 | 1.14 × 10⁻³ | 1 - 10 MHz | rsc.org |

| Adamantyl-based BCB Polymer | 2.50 | < 0.001 | 10 KHz - 5 MHz | rsc.org |

Functionalization of Surfaces and Interfaces

The resorcinol component of this compound provides hydroxyl groups that are capable of interacting with and anchoring to various surfaces. This makes it a candidate for surface functionalization applications. Research has shown that resorcinol itself can interact with silanol (B1196071) groups on silica (B1680970) surfaces through an effective hydrogen-bond network. rsc.org This provides a mechanism for grafting resorcinol-containing molecules onto substrates.

While direct studies on this compound for this purpose are specific, the broader class of resorcinol-derived macrocycles, known as resorcin researchgate.netarenes, demonstrates this principle effectively. These molecules use their multiple hydroxyl groups to anchor to a substrate via a simple dip-coating process, creating tailored nanocoatings. kit.edu The appending groups on the resorcinarene (B1253557) structure then introduce desired functionalities to the surface. kit.edu By extension, this compound could be used as a building block in such systems or as a standalone agent to impart a hydrophobic, rigid character to a functionalized surface.

Advanced Chemical Intermediate Applications

Beyond its role as a property-enhancing additive, this compound is a crucial chemical intermediate for synthesizing more complex monomers and polymers. smolecule.comresearchgate.net Its structure serves as a foundational scaffold that can be chemically modified to create precursors for a variety of high-performance materials. researchgate.netresearchgate.net

Examples of its use as an intermediate include:

Synthesis of Diamines: It can be functionalized to produce corresponding diamines, which are essential monomers for the synthesis of polyimides and polyamides. researchgate.net

Precursor for Poly(amide-imide)s: A diimide-dicarboxylic acid containing pendent adamantyl groups has been synthesized in a multi-step process starting from this compound. polympart.ir This diacid is then reacted with aromatic diamines to yield a series of soluble, amorphous poly(amide-imide)s. polympart.irscispace.com

Monomer for Phthalonitrile Resins: It serves as a precursor material for the synthesis of novel phthalonitrile (PN) resin monomers, which in turn are used to create high-temperature thermosetting polymers. researchgate.netresearchgate.net

Table 3: this compound as a Chemical Intermediate

| Intermediate For | Resulting Polymer/Material Class | Source(s) |

| Diamines | Polyimides | researchgate.net |

| Diimide-dicarboxylic acids | Poly(amide-imide)s | polympart.irscispace.com |

| Phthalonitrile monomers | Phthalonitrile (PN) Resins | researchgate.netresearchgate.netresearchgate.net |

| Poly(aryl ether ketone)s | High-Performance Thermoplastics | scispace.com |

Vii. Future Research Directions and Emerging Paradigms

Exploration of Novel Synthetic Pathways and Catalytic Systems

The synthesis of 4-adamantyl resorcinol (B1680541) and its derivatives is a cornerstone for all other research avenues. While Friedel-Crafts alkylation is a common method, future research will focus on more advanced and sustainable catalytic systems.

One promising direction is the use of solid acid catalysts, such as the Amberlyst-15 resin, which has been successfully employed in the Friedel-Crafts alkylation of resorcinol to produce mono- and bis-adamantylated products. researchgate.net These catalysts offer significant advantages, including high activity and selectivity, reduced by-product formation, and ease of recycling, which circumvents the need for neutralization steps common in traditional acid catalysis. researchgate.net

Another emerging area is the application of advanced organometallic catalysis. Palladium-catalyzed cross-coupling reactions, for instance, offer a modular and rapid approach to creating a diverse range of substituted adamantylarenes. d-nb.info The development of air-stable palladium(I) dimer catalysts has shown remarkable efficiency in the arylation and alkylation of C-Br bonds ortho to a bulky adamantyl group, a transformation previously considered challenging due to steric hindrance. d-nb.info This is enabled by attractive dispersion forces between the adamantyl group and the catalyst system. d-nb.info Future work could expand these methods to the direct functionalization of the 4-adamantyl resorcinol core, allowing for late-stage diversification.

Furthermore, the design of novel ligands will be crucial. The development of water-soluble phosphonium (B103445) ligands for aqueous-biphasic catalysis could lead to more environmentally friendly synthetic processes for this compound and its derivatives. ua.edu

| Catalytic System | Reaction Type | Advantages | Future Outlook |

| Amberlyst-15 | Friedel-Crafts Alkylation | High selectivity, catalyst recyclability, reduced waste. researchgate.net | Optimization for continuous flow processes and synthesis of complex derivatives. |

| Palladium(I) Dimer | Cross-Coupling | High efficiency for sterically hindered substrates, rapid reactions, air-stable. d-nb.info | Application in the synthesis of poly-functionalized adamantyl resorcinols. |

| Aqueous-Biphasic | Various | Use of water as a solvent, easy product separation, catalyst recycling. ua.edu | Design of specific water-soluble ligands for this compound synthesis. |

Integration of this compound into Advanced Functional Materials

The distinct properties of the adamantyl and resorcinol groups make this compound an attractive component for advanced materials. The adamantane (B196018) cage provides rigidity, thermal stability, and hydrophobicity, while the resorcinol unit offers hydrogen-bonding capabilities and a reactive backbone for polymerization. researchgate.netuq.edu.au

A significant area of future research is in high-performance polymers. Adamantylated resorcinols have been used as precursors for phthalonitrile (B49051) (PN) resins, which are thermosetting polymers with outstanding thermal stability, making them suitable for aerospace and military applications. researchgate.net The incorporation of the adamantyl group enhances the solubility of the PN resin monomers in industry-friendly solvents without compromising the thermal properties of the cured thermoset. researchgate.net Similarly, modifying epoxy polymers and copoly(aryl ether ketone)s with adamantane derivatives has been shown to improve their thermal and dielectric properties. researchgate.net

The compound also shows promise as a functional additive. For example, bis-adamantylated resorcinol has demonstrated unusual and effective antioxidant properties when blended with polymers like nylon-12. researchgate.net Further research could explore its utility in other polymer systems and as a UV stabilizer or flame retardant.

Emerging paradigms include the use of this compound in materials for electronics and energy. The spherical adamantane moiety is being explored in the design of molecule-based printed electronics. tandfonline.com Additionally, resorcinol-formaldehyde polymers are used to create porous carbon monoliths for catalysis and energy storage; incorporating this compound could allow for precise tuning of the pore structure and surface properties of these materials. researchgate.netua.edu

| Material Type | Role of this compound | Resulting Properties | Emerging Application |

| Phthalonitrile Resins | Monomer precursor | Enhanced solubility, high thermal stability (~723 K). researchgate.net | Aerospace components, military hardware. researchgate.net |

| Nylon-12 | Antioxidant additive | Prevents thermal oxidation. researchgate.net | High-durability polymer composites. |

| Porous Carbons | Structural modifier | Potential to tune porosity and surface chemistry. researchgate.netua.edu | Catalyst supports, energy storage media. researchgate.netua.edu |

| Organic Electronics | Structural component | Sphericity may enable unique packing and properties. tandfonline.com | Printable and flexible electronic materials. tandfonline.com |

Deeper Elucidation of Molecular Recognition and Mechanistic Complexity

Understanding how this compound interacts with other molecules at a fundamental level is critical for designing new applications, from sensors to therapeutics. The compound's amphiphilic nature—a hydrophobic adamantyl "guest" group attached to a hydrogen-bonding resorcinol "host" segment—is central to its recognition capabilities.

Future research will likely focus on its role in supramolecular chemistry. Resorcinol and its derivatives are known to form larger macrocyclic structures called resorcin researchgate.netarenes, which act as host molecules or "cavitands" that can encapsulate smaller guest molecules. nih.govmdpi.commdpi.com The adamantyl group is a classic hydrophobic guest for such systems. beilstein-journals.org Investigating how this compound itself participates in or modifies these self-assembly processes could lead to novel, stimuli-responsive supramolecular architectures. mdpi.com These cavitands are being explored for their ability to perform molecular recognition in complex environments, including cell membranes. escholarship.org

The mechanistic complexity of its interactions with biological systems is another key area. Resorcinol derivatives are known tyrosinase inhibitors, and the adamantyl group has been specifically incorporated to enhance inhibitory potency by interacting with hydrophobic pockets in the enzyme's active site. nih.govacs.org Deeper mechanistic studies, potentially using crystallographic techniques, could elucidate the precise binding modes and interaction patterns, guiding the design of more potent and selective inhibitors. nih.gov

Predictive Modeling and Data-Driven Discovery in this compound Research

Computational chemistry and data science are becoming indispensable tools for accelerating materials and drug discovery. For this compound, these approaches can predict properties, guide synthetic efforts, and uncover novel applications.

Predictive modeling will be a major focus. In silico techniques such as molecular docking and molecular dynamics simulations are already used to predict the binding affinity and mode of interaction of adamantane derivatives with biological targets like enzymes and receptors. researchgate.netnih.gov Quantum chemical calculations can be used to understand the electronic structure and reactivity of the molecule, helping to explain observations in catalytic reactions. d-nb.inforesearchgate.net Furthermore, quantitative structure-activity relationship (QSAR) models and machine learning can predict physicochemical properties like solubility, pKa, and the ability to cross biological barriers. nih.gov

A paradigm shift towards data-driven discovery is emerging. High-throughput computational screening, using platforms like the High-Throughput Organic Crystal Structure Prediction (HTOCSP) package, can systematically screen for stable crystal structures of this compound and its derivatives. rsc.org This is crucial for designing molecular solids with targeted electronic or optical properties. tandfonline.comrsc.org By combining large datasets from computational and experimental work, researchers can identify patterns and design principles that are not immediately obvious, leading to the rational design of new functional molecules based on the this compound scaffold.

| Modeling Technique | Application for this compound | Predicted Properties |

| Molecular Docking/Dynamics | Interaction with biological targets (e.g., enzymes). researchgate.netnih.gov | Binding affinity, interaction modes, inhibitory potential. researchgate.netnih.gov |

| Quantum Chemistry (DFT) | Elucidation of reaction mechanisms and electronic properties. d-nb.inforesearchgate.net | Activation energy barriers, charge distribution, reactivity. d-nb.info |

| QSAR / Machine Learning | Prediction of physicochemical and biological properties. nih.gov | Druglikeness, blood-brain barrier penetration, toxicity. researchgate.netnih.gov |

| Crystal Structure Prediction | Design of advanced solid-state materials. rsc.org | Crystal packing, polymorphism, material properties. rsc.org |

Multidisciplinary Approaches for Enhanced Understanding

The full potential of this compound can only be realized through the convergence of multiple scientific disciplines. Future research will be characterized by collaborative efforts that bridge chemistry, biology, materials science, and computational science.

For therapeutic development, a typical multidisciplinary workflow would involve:

Computational Chemistry: In silico screening and molecular docking to identify potential biological targets and design promising derivatives. researchgate.netescholarship.org

Organic Synthesis: Chemical synthesis of the designed target molecules. researchgate.net

Biochemistry/Pharmacology: In vitro and in situ assays to evaluate biological activity, such as enzyme inhibition or receptor binding. researchgate.netescholarship.org

Cell Biology: Studies on cellular uptake, metabolism, and effects in cell-based models. nih.gov

Similarly, for materials science applications, an integrated approach is essential. This would combine the synthesis of this compound-based polymers or materials with advanced characterization techniques (e.g., thermal analysis, electron microscopy) and computational modeling to understand structure-property relationships. researchgate.nettandfonline.com The collaboration between synthetic chemists who create the materials, materials scientists who characterize them, and engineers who test them in real-world applications (e.g., aerospace) will be crucial for translating fundamental discoveries into tangible technologies. researchgate.net

Q & A

Basic: What experimental techniques are recommended to characterize the electrochemical behavior of 4-Adamantyl resorcinol?

Methodological Answer:

Cyclic voltammetry (CV) is a primary method to study its redox properties. At macro- and micro-electrodes, CV reveals pH-dependent oxidation pathways: a 1H+/1e− process at acidic pH (< pKa1) and a 1e− oxidation at basic pH (> pKa2), forming radical intermediates that polymerize on electrodes. Complementary techniques like differential pulse voltammetry (DPV) enhance sensitivity in low ionic strength samples. Electrode fouling due to polymer deposition can be monitored via current decay over successive scans .

Advanced: How do pH and electrode surface properties influence the radical-mediated polymerization of this compound?

Methodological Answer:

At pH < pKa1, proton-coupled electron transfer generates hydroxyl radicals, which dimerize or polymerize irreversibly, as shown by DFT-calculated reaction energies and HOMO eigenvalues of intermediates. In basic conditions (pH > 11), deprotonated resorcinol undergoes direct 1e− oxidation, independent of pH. Microelectrodes minimize fouling due to radial diffusion, while carbon-based electrodes with high surface areas (e.g., graphene-modified) improve stability. In-situ Raman spectroscopy or XPS can track surface deposition .

Basic: What spectroscopic methods distinguish this compound from its structural isomers?

Methodological Answer:

1H/13C NMR identifies adamantyl group substitution patterns (e.g., meta vs. para hydroxyl groups). FT-IR detects O-H stretching vibrations (~3200–3500 cm⁻¹) and adamantyl C-H bonds (~2900 cm⁻¹). UV-Vis spectroscopy differentiates conjugation effects: resorcinol derivatives show absorption maxima at ~275 nm, while adamantyl groups cause bathochromic shifts. High-resolution mass spectrometry (HRMS) confirms molecular ion peaks .

Advanced: How can DFT calculations validate the electrochemical oxidation mechanism of this compound?

Methodological Answer:

DFT models the reaction pathway by calculating Gibbs free energy changes for elementary steps (e.g., electron transfer, proton dissociation). HOMO localization on hydroxyl groups supports radical formation post-oxidation. Comparing experimental transfer coefficients (β ≈ 0.6) with simulated Tafel slopes validates the 1H+/1e− mechanism. Solvation effects and pH-dependent protonation states are incorporated using implicit solvent models (e.g., COSMO) .

Basic: What strategies mitigate electrode fouling during electrochemical analysis of this compound?

Methodological Answer:

- Microelectrodes: Enhanced mass transport reduces polymer accumulation.

- Pulsed techniques: DPV or square-wave voltammetry minimizes continuous polarization.

- Surface modification: Nafion coatings or carbon nanotubes repel hydrophobic polymers.

- Regeneration: Mechanical polishing or electrochemical cleaning (e.g., reversing potential) restores activity .

Advanced: How can adsorption studies optimize the removal of this compound from aqueous systems?

Methodological Answer:

Activated carbons (ACs) with lower oxidation degrees exhibit higher adsorption capacities due to hydrophobic interactions with the adamantyl group. Isotherm models (Langmuir/Freundlich) and kinetic studies (pseudo-second-order) quantify uptake. Adjusting pH near the compound’s pKa (~9.5) enhances electrostatic interactions. Competitive adsorption studies with phenol/resorcinol isomers reveal selectivity trends .

Basic: What are the critical parameters for developing an electrochemical sensor for this compound?

Methodological Answer:

- Electrode material: Glassy carbon or boron-doped diamond for wide potential windows.

- pH optimization: Buffer selection to stabilize the analyte’s redox-active form.

- Signal amplification: Nanomaterials (e.g., AuNPs) increase surface area.

- Validation: Spike-recovery tests in environmental matrices (e.g., wastewater) ensure accuracy .

Advanced: How can microelectrode arrays enable multiplexed detection of this compound and its degradation products?

Methodological Answer:

Fabricate addressable microelectrode arrays functionalized with selective recognition layers (e.g., molecularly imprinted polymers). Use principal component analysis (PCA) to deconvolute overlapping voltammetric peaks. Couple with HPLC-MS for cross-validation. Optimize spatial resolution and diffusion profiles to prevent cross-talk between electrodes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products